molecular formula C13H12O3S B1623061 Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate CAS No. 69202-21-7

Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate

Cat. No. B1623061
CAS RN: 69202-21-7
M. Wt: 248.3 g/mol
InChI Key: AKJKPXPOZBDPGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, which would include “Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate”, often involves condensation reactions. Some common methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .

Scientific Research Applications

Medicinal Chemistry

Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as:

Material Science

Thiophene derivatives also have significant applications in the field of material science . They play a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs) , and in the fabrication of organic light-emitting diodes (OLEDs) .

Industrial Chemistry

In industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors . They help prevent the corrosion of metals, thereby extending the life of metal structures and components .

Synthesis of Anticancer Agents

2-Butylthiophene, a derivative of thiophene, is used as a raw material in the synthesis of anticancer agents .

Synthesis of Anti-atherosclerotic Agents

2-Octylthiophene, another derivative of thiophene, is used in the synthesis of anti-atherosclerotic agents .

Development of Insecticides

Thiophene derivatives also act as metal complexing agents and are used in the development of insecticides .

properties

IUPAC Name

methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3S/c1-15-10-5-3-9(4-6-10)11-7-8-12(17-11)13(14)16-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJKPXPOZBDPGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(S2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408809
Record name Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate

CAS RN

69202-21-7
Record name Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following General Procedure B, 4-methoxyphenylboronic acid (2.7 g, 18 mmol) was reacted with methyl 5-bromothiophene-2-carboxylate (2.0 g, 9.0 mmol) to afford the desired product (1.4 g, 61%): 1H NMR (300 MHz, CDCl3) δ 7.71 (d, J=3.9 Hz, 1H), 7.53 (td, J=9.7, 2.5 Hz, 2H), 7.14 (d, J=3.9 Hz, 1H), 6.89 (td, J=9.7, 2.5 Hz, 2H), 3.87 (s, 3H), 3.80 (s, 3H).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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